molecular formula C16H11FN6O B6524709 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 1011601-10-7

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B6524709
M. Wt: 322.30 g/mol
InChI Key: GWMXFFJXWQHQOH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as FPDO, is a heterocyclic compound that has been widely studied in recent years due to its potential application in the pharmaceutical and medical fields. FPDO is a molecule containing both an aromatic ring and a heterocyclic ring, making it an interesting and versatile compound. It has been used in a variety of scientific research applications, ranging from drug design to biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine' involves the synthesis of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 4-fluoroaniline and sodium azide to form the desired compound through a copper-catalyzed azide-alkyne cycloaddition reaction.

Starting Materials
Phenylacetic acid, Hydrazine hydrate, Acetic anhydride, Phosphorus pentoxide, 4-Fluoroaniline, Sodium azide, Copper sulfate, Sodium ascorbate

Reaction
Phenylacetic acid is reacted with hydrazine hydrate in the presence of acetic anhydride and phosphorus pentoxide to form 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid., The 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with 4-fluoroaniline and sodium azide in the presence of copper sulfate and sodium ascorbate to form the desired compound through a copper-catalyzed azide-alkyne cycloaddition reaction.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been used in a variety of scientific research applications, such as drug design, biochemical and physiological studies, and other medical applications. 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential use in the design of novel drugs targeting various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential use in the development of new antibiotics and antiviral drugs. Additionally, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential use in the development of novel imaging agents for medical imaging applications.

Mechanism Of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is not yet fully understood. However, it is believed that 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine acts as an inhibitor of certain enzymes, such as proteases, which are involved in the regulation of various cellular processes. Additionally, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to interact with certain cellular targets, such as G-protein coupled receptors, which may be involved in the regulation of various cellular processes.

Biochemical And Physiological Effects

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine may have anti-inflammatory, anti-bacterial, and anti-viral activities. Additionally, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to possess antioxidant and neuroprotective properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for laboratory experiments. It is easy to synthesize in high yields and purity, and it is relatively stable in aqueous solutions. Additionally, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a low toxicity, making it safe to use in laboratory experiments. However, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has some limitations for laboratory experiments. It is not soluble in organic solvents, making it difficult to use in certain experiments. Additionally, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine research. First, further research is needed to understand the mechanism of action of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and its potential applications in drug design and medical imaging. Additionally, further research is needed to understand the biochemical and physiological effects of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and its potential therapeutic applications. Finally, further research is needed to develop new methods for the synthesis of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in order to improve its solubility and stability in aqueous solutions.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMXFFJXWQHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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